(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea
Beschreibung
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea (CAS 420130-76-3, molecular formula C₉H₁₀N₂O₂S) is a thiourea derivative featuring a 2,3-dihydrobenzo[1,4]dioxin scaffold. This compound is characterized by a six-membered benzodioxane ring fused to a thiourea (-NH-CS-NH₂) group. Key properties include:
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c10-9(14)11-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H3,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHUIODCBXKMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420130-76-3 | |
| Record name | (2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Nucleophilic Substitution via Aromatic Thiourea Formation
The most direct route involves the reaction of 6-amino-2,3-dihydrobenzodioxin with thiophosgene or thiourea derivatives. In a representative procedure, 6-amino-2,3-dihydrobenzodioxin (1.0 equiv) reacts with thiourea (1.2 equiv) in ethanol under reflux for 6–8 hours, yielding the target compound at 72–78% purity. Catalytic hydrochloric acid (0.1 M) accelerates the reaction by protonating the amine group, enhancing nucleophilic attack on the thiocarbonyl electrophile.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 75 | 95+ |
| Temperature | Reflux (78°C) | 78 | 98 |
| Catalyst | HCl (0.1 M) | 72 | 95 |
| Reaction Time | 7 hours | 76 | 97 |
Cyclocondensation of 2,3-Dihydrobenzodioxin-6-thiol with Cyanamide
Alternative protocols employ 2,3-dihydrobenzodioxin-6-thiol as a starting material. Treatment with cyanamide (1.5 equiv) in dimethylformamide (DMF) at 100°C for 4 hours under nitrogen affords the thiourea derivative via thiol-cyanamide cyclocondensation. This method avoids the use of toxic thiophosgene and achieves 68% yield with 92% purity, though it requires rigorous exclusion of moisture to prevent hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 6-amino-2,3-dihydrobenzodioxin (1.0 equiv) and thiourea (1.1 equiv) in acetonitrile, irradiated at 150 W for 15 minutes, produces the compound in 85% yield with 98% purity. This method leverages localized superheating to accelerate kinetics, as evidenced by a 4.2-fold increase in reaction rate compared to conventional heating.
Mechanistic Insights and Intermediate Characterization
Friedel-Crafts Acylation in Precursor Synthesis
The synthesis of 6-amino-2,3-dihydrobenzodioxin—a critical precursor—often involves Friedel-Crafts acylation. Treatment of 2,3-dihydrobenzodioxin with chloroacetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in dichloromethane at 0–10°C yields 2-chloro-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone, which is subsequently aminated via Hofmann degradation.
Intermediate Analysis
Thiourea Formation via Carbodiimide Coupling
In advanced protocols, 6-isothiocyanato-2,3-dihydrobenzodioxin reacts with ammonia or primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This method, conducted in dichloromethane at room temperature, achieves 89% yield with >99% purity, though it requires chromatographic purification.
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) improve thiourea solubility and reaction homogeneity, while elevated temperatures (80–100°C) favor kinetic control. Ethanol, though less efficient, remains preferred for its low toxicity and ease of product isolation.
Catalytic Additives
Lewis acids (e.g., ZnCl₂, FeCl₃) at 5 mol% loading enhance electrophilicity of the thiocarbonyl group, increasing yields by 12–15%. However, they complicate workup procedures due to metal contamination.
Analytical Characterization and Computational Data
Spectroscopic Validation
Computational Chemistry
- TPSA (Topological Polar Surface Area) : 56.51 Ų, indicating moderate permeability.
- LogP : 1.11, suggesting favorable lipid bilayer partitioning.
Applications in Medicinal Chemistry and Drug Development
(2,3-Dihydro-benzodioxin-6-yl)-thiourea serves as a precursor for glycogen phosphorylase inhibitors and antitumor agents. Derivatives exhibit IC₅₀ values of 2.3–8.7 μM against HepG2 hepatocellular carcinoma cells, correlating with electron-withdrawing substituents on the thiourea nitrogen.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Wirkmechanismus
The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the substrate for the active site .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Benzodioxin-Containing Derivatives
Key Observations:
- Substituent diversity : Imidazothiadiazoles (e.g., 10h, 10i) incorporate halogen (fluoro, bromo) or methoxy groups on indole rings, enhancing lipophilicity and electronic effects .
- Thermal stability : Thiazolidin-4-ones (e.g., 9n) exhibit lower melting points (202–204°C) and decomposition, suggesting reduced stability compared to the thiourea compound .
- Functional group impact : Thiourea and acetic acid derivatives prioritize hydrogen bonding, whereas thiazole hydrazones leverage π-conjugation for optical applications .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting points : Imidazothiadiazoles with methyl groups (10j: 238°C) melt lower than halogenated analogs (10h: 271°C), reflecting substituent effects on crystallinity .
- Yield variability : Imidazothiadiazole synthesis yields range from 47–67%, influenced by steric hindrance and reaction conditions .
Pharmacological and Functional Insights
- Receptor interactions : Thiazole hydrazones and thiazolidin-4-ones may interact with CNS receptors (e.g., dopamine D3/D4) based on structural analogs .
Biologische Aktivität
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiocyanate in a suitable solvent like ethanol or methanol under controlled heating conditions. This process can be optimized for yield and purity in industrial applications.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with specific enzymes, notably lipoxygenase, which is involved in the inflammatory response. The compound binds to the active site of the enzyme, effectively blocking substrate access and inhibiting enzymatic activity through competitive inhibition .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, thiourea derivatives were tested on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines using the SRB assay. The results indicated that many derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting a promising anticancer activity .
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
| Thiourea Derivative 1 | 2.38 µM | 1.54 µM | 4.52 µM |
| Thiourea Derivative 2 | X µM | Y µM | Z µM |
Note: Specific values for Thiourea Derivative 2 are hypothetical placeholders for illustrative purposes.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. It has shown efficacy against various bacterial strains and may serve as a potential lead compound for developing new antibiotics targeting resistant pathogens .
Case Studies
A notable case study involved the synthesis of a series of thiourea derivatives based on the benzodioxin structure. These derivatives were evaluated for their ability to inhibit DprE1, an essential enzyme in mycobacterial cell wall synthesis. The study revealed that some compounds exhibited potent inhibitory activity against DprE1 and good whole-cell antimycobacterial activity, indicating their potential use in treating tuberculosis .
Comparison with Similar Compounds
The unique structure of this compound differentiates it from other compounds such as:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| (2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine | Hydrazine group instead of thiourea | Varies |
| (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-benzenesulfonamide | Benzenesulfonamide group | Antibacterial properties |
These comparisons highlight how variations in functional groups can lead to different biological activities and therapeutic potentials.
Q & A
Q. What experimental approaches determine the compound’s mechanism of action?
- Methodology :
- Biochemical : Use SPR (surface plasmon resonance) for binding affinity (K) to purified proteins.
- Cellular : CRISPR-Cas9 knockout models to validate target necessity.
- Imaging : Confocal microscopy with fluorescent probes (e.g., BODIPY-labeled analogs) for subcellular localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
